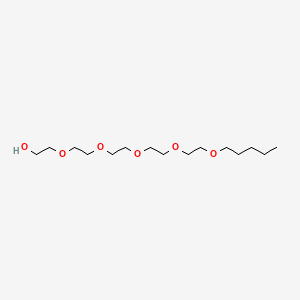silane CAS No. 84393-12-4](/img/structure/B14415188.png)
[(1-Methoxy-2-methylbut-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-2-methylbut-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C8H18O2Si. It is a derivative of alkanes and is commonly used as a silane reagent. This compound is known for its clear, colorless to almost colorless liquid form and its sensitivity to moisture and acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-methylbut-1-en-1-yl)oxysilane typically involves the reaction of 1-methoxy-2-methyl-1-propene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxy-2-methylbut-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: It undergoes substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, silanes, and substituted silanes, depending on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
(1-Methoxy-2-methylbut-1-en-1-yl)oxysilane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-Methoxy-2-methylbut-1-en-1-yl)oxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-1-trimethylsiloxy-2-methyl-1-propene
- Methyl trimethylsilyl dimethylketene acetal
- Dimethylketene methyl trimethylsilyl acetal
Uniqueness
(1-Methoxy-2-methylbut-1-en-1-yl)oxysilane is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and electrophile makes it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
84393-12-4 |
|---|---|
Fórmula molecular |
C9H20O2Si |
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
(1-methoxy-2-methylbut-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C9H20O2Si/c1-7-8(2)9(10-3)11-12(4,5)6/h7H2,1-6H3 |
Clave InChI |
MRHRDJAPCMCIEK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(OC)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
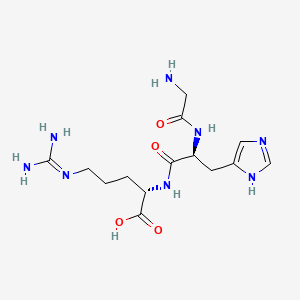
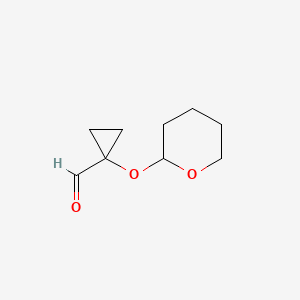
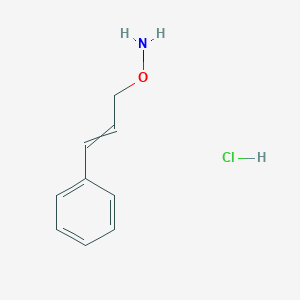

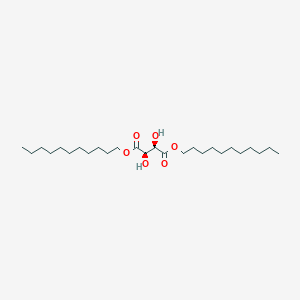
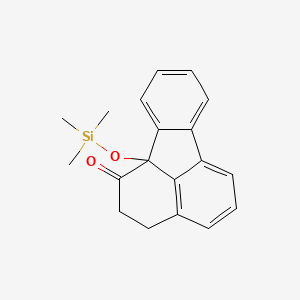
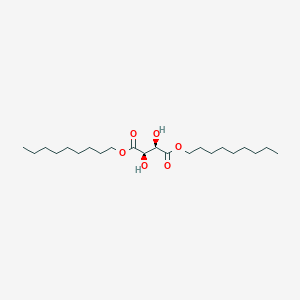
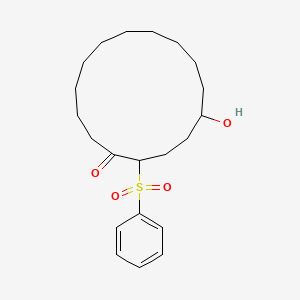
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
